molecular formula C18H20Cl2N2O2S2 B2809192 2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421483-73-9

2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2809192
CAS No.: 1421483-73-9
M. Wt: 431.39
InChI Key: XUBNAPZDGVXNKK-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a dichlorophenoxy group, a thiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-Dichlorophenol: This can be achieved through the chlorination of phenol.

    Formation of 2-(2,4-Dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base.

    Synthesis of 4-(((4-Methylthiazol-2-yl)thio)methyl)piperidine: This step involves the reaction of 4-methylthiazole with piperidine and a suitable thiolating agent.

    Coupling Reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetic acid with 4-(((4-methylthiazol-2-yl)thio)methyl)piperidine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the piperidine ring.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiazole or piperidine derivatives.

    Substitution Products: Compounds with substituted halogen atoms in the dichlorophenoxy group.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog with similar structural features.

    4-Methylthiazole: Shares the thiazole ring structure.

    Piperidine derivatives: Compounds with the piperidine ring as a common feature.

Uniqueness

2-(2,4-Dichlorophenoxy)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is unique due to its combination of structural elements, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S2/c1-12-10-25-18(21-12)26-11-13-4-6-22(7-5-13)17(23)9-24-16-3-2-14(19)8-15(16)20/h2-3,8,10,13H,4-7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBNAPZDGVXNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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